In Vivo Potency vs. Azumolene
A direct head-to-head comparison in an anesthetized rat model revealed a significant in vivo potency difference despite similar in vitro activity. Dantrolene sodium salt is approximately twice as potent as its more water-soluble analog, azumolene, when administered intravenously [1]. This demonstrates that superior aqueous solubility does not directly translate to enhanced in vivo efficacy for this class of compounds.
| Evidence Dimension | In vivo potency (intravenous administration) |
|---|---|
| Target Compound Data | IC50 = 1.5 ± 0.2 mg/kg |
| Comparator Or Baseline | Azumolene IC50 = 1.2 ± 0.1 mg/kg |
| Quantified Difference | Dantrolene is ~2-fold more potent in vivo [1] |
| Conditions | Anesthetized, curarized rat gastrocnemius muscle; twitch inhibition assay |
Why This Matters
This quantifies that dantrolene's therapeutic advantage is not solely dependent on its RyR1 binding affinity but on a complex interplay of pharmacokinetics and pharmacodynamics, making it a more potent reference standard for in vivo muscle relaxation studies.
- [1] Dhillon, D. S., Pong, S. F., & Moorehead, T. J. (1992). A comparison of the potency and specificity of the direct muscle relaxant activity of azumolene and dantrolene. Drug Development Research, 25(2), 208. View Source
